molecular formula C16H19N3O2 B2599787 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one CAS No. 1172346-20-1

4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one

Cat. No.: B2599787
CAS No.: 1172346-20-1
M. Wt: 285.347
InChI Key: KMWMCQGFISZZJK-UHFFFAOYSA-N
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Description

4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one is a synthetic organic compound that features a pyrrolidinone core substituted with an oxadiazole ring and a methylphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of an appropriate hydrazide with an ester or carboxylic acid under acidic or basic conditions.

    Attachment of the Oxadiazole to the Pyrrolidinone: This step involves the coupling of the oxadiazole derivative with a pyrrolidinone precursor. This can be achieved using a variety of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Introduction of the Methylphenylmethyl Group: The final step involves the alkylation of the pyrrolidinone nitrogen with a benzyl halide derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group on the oxadiazole ring.

    Reduction: Reduction reactions can target the oxadiazole ring or the carbonyl group of the pyrrolidinone.

    Substitution: The aromatic ring and the oxadiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination or Friedel-Crafts alkylation/acylation reagents for aromatic substitutions.

Major Products

    Oxidation: Oxidized derivatives of the ethyl group or the oxadiazole ring.

    Reduction: Reduced forms of the oxadiazole ring or the pyrrolidinone carbonyl.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may serve as a probe or a ligand in studies involving enzyme interactions or receptor binding due to its potential bioactivity.

Medicine

In medicinal chemistry, 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one could be investigated for its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The oxadiazole ring could be involved in hydrogen bonding or π-π interactions, while the pyrrolidinone core might engage in hydrophobic interactions with target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one
  • 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-[(4-methylphenyl)methyl]pyrrolidin-2-one
  • 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-[(3-methylphenyl)ethyl]pyrrolidin-2-one

Uniqueness

The uniqueness of 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The combination of the oxadiazole ring and the pyrrolidinone core provides a versatile scaffold for further functionalization and application in various fields.

Properties

IUPAC Name

4-(3-ethyl-1,2,4-oxadiazol-5-yl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-3-14-17-16(21-18-14)13-8-15(20)19(10-13)9-12-6-4-5-11(2)7-12/h4-7,13H,3,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMWMCQGFISZZJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2CC(=O)N(C2)CC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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